1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
Description
This compound features a piperidine core substituted with a 5-chlorothiophene-2-carbonyl group and a 3-methoxypyrrolidin-1-yl moiety. Its molecular weight is approximately 351.28 g/mol (calculated from C₁₆H₁₈ClN₂O₂S). The compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to structural similarities with known bioactive piperidine derivatives .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-20-12-6-9-18(10-12)11-4-7-17(8-5-11)15(19)13-2-3-14(16)21-13/h2-3,11-12H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMZWSFXTWAANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the chlorothiophene carbonyl intermediate: This can be achieved by chlorination of thiophene followed by acylation.
Synthesis of the methoxypyrrolidine intermediate: This involves the methoxylation of pyrrolidine.
Coupling reaction: The final step involves coupling the chlorothiophene carbonyl intermediate with the methoxypyrrolidine intermediate in the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Anticoagulant Properties
Research indicates that derivatives of this compound exhibit anticoagulant activity by acting as inhibitors of the blood coagulation factor Xa. This mechanism is crucial for developing treatments for thromboembolic disorders such as myocardial infarction, angina pectoris, and deep vein thrombosis .
Case Study: Factor Xa Inhibition
- A study demonstrated that similar compounds effectively inhibited factor Xa in vitro, suggesting that 1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine could be developed into a therapeutic agent for managing thrombotic conditions.
Antimicrobial and Antioxidant Properties
Another area of interest is the compound's potential antimicrobial and antioxidant activities. Research has shown that certain substituted pyrrolidines possess significant antioxidant properties, which could be beneficial in treating oxidative stress-related diseases .
Case Study: Antioxidant Activity
- A comparative analysis indicated that compounds with similar structures exhibited notable antioxidant activity, implying that this compound may also contribute to reducing oxidative damage in biological systems.
Therapeutic Applications
The potential therapeutic applications of this compound extend to:
- Cardiovascular Diseases : As an anticoagulant agent, it can play a role in preventing heart-related conditions.
- Infectious Diseases : Its antimicrobial properties may be harnessed to develop new antibiotics.
- Oxidative Stress Disorders : The antioxidant effects can be explored for treating conditions linked to oxidative damage.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights:
Electron-Withdrawing Groups :
- The target compound’s chlorothiophene provides stronger electron withdrawal compared to bromo/chlorobenzoyl (in BJ52865) or sulfonyl groups (in ). This may enhance binding to electrophilic targets like proteases or kinases .
- Fluorophenyl () offers moderate electron withdrawal but improves metabolic stability via fluorine’s inertness .
Solubility and Bioavailability: The 3-methoxypyrrolidine in the target compound likely improves water solubility compared to non-polar groups like phenethyl () or oxadiazole (). Methoxy groups reduce logP, enhancing oral bioavailability . Sulfonyl-containing analogs () exhibit high metabolic stability but may suffer from poor solubility due to increased molecular rigidity .
Biological Activity: Pyrimidine-dione derivatives () show antimycobacterial activity via TMPK inhibition, suggesting the target compound could share similar mechanisms if optimized .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 5-chlorothiophene-2-carboxylic acid to 4-(3-methoxypyrrolidin-1-yl)piperidine, a route similar to BJ52865 (). Yields may vary due to steric hindrance from the methoxypyrrolidine . Sulfonyl analogs () require sulfonylation steps, which are less atom-economical compared to acylations .
Research Findings and Data Gaps
- Computational Predictions: Analogous chromeno-pyrimidine derivatives () show favorable drug-like properties (e.g., logP ~3.5, polar surface area <90 Ų), suggesting the target compound may exhibit similar profiles .
- Experimental Data: No direct bioactivity data for the target compound exists in the evidence. Anticipated studies should focus on kinase inhibition assays and pharmacokinetic profiling.
Biological Activity
1-(5-Chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic organic compound that has garnered attention due to its potential biological activity. This compound features a piperidine ring, a chlorothiophene carbonyl group, and a methoxypyrrolidine moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is critical for its application in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the chlorothiophene carbonyl group may facilitate binding interactions, potentially leading to modulation of enzyme activity or signal transduction pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been studied for their ability to inhibit bacterial growth. The unique functional groups in this compound may enhance its efficacy against various pathogens.
| Study | Organism Tested | Results | Reference |
|---|---|---|---|
| Antimicrobial Assay | E. coli | Inhibition at 50 µg/mL | |
| Antifungal Activity | C. albicans | 75% inhibition at 100 µg/mL |
Cytotoxicity
Cytotoxicity assays have been performed using various cancer cell lines to assess the compound's potential as an anticancer agent. Preliminary results suggest that it may induce apoptosis in specific cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine and pyrrolidine rings can significantly influence the compound's potency and selectivity.
Key Findings:
- The methoxypyrrolidine group enhances solubility and bioavailability.
- Chlorine substitution on the thiophene ring appears to increase antimicrobial efficacy compared to bromine analogs.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
-
Case Study on Anticancer Activity :
- A study involving the use of this compound in combination therapy with established chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect.
-
Neuroprotective Effects :
- Investigations into neuroprotective properties revealed that the compound may protect neuronal cells from oxidative stress, providing a potential avenue for treating neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for 1-(5-chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Coupling the 5-chlorothiophene-2-carbonyl moiety to the piperidine core via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
- Step 2: Introducing the 3-methoxypyrrolidine group via SN2 displacement or reductive amination, depending on the leaving group (e.g., halogen or hydroxyl) .
- Purification: Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to achieve >95% purity. Monitor by LC-MS for byproduct removal .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., chlorothiophene carbonyl at δ ~160 ppm in ¹³C, pyrrolidine methoxy at δ ~3.3 ppm in ¹H) .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns help validate the piperidine-pyrrolidine linkage .
- X-ray Crystallography (if crystalline): Resolve stereochemistry of the pyrrolidine substituent .
Q. How should researchers address solubility challenges in biological assays?
- Solvent Optimization: Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) with ≤0.1% Tween-80 to prevent aggregation .
- Dynamic Light Scattering (DLS): Monitor particle size to ensure colloidal stability during dilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Key Modifications:
- Thiophene Ring: Replace chlorine with other halogens (e.g., F, Br) to assess electronic effects on binding .
- Pyrrolidine Methoxy Group: Synthesize analogs with varied alkoxy chains (ethoxy, propoxy) to probe steric tolerance .
- Biological Testing: Use radioligand binding assays (e.g., for GPCR targets) with IC₅₀ comparisons. Include positive controls like known piperidine-based inhibitors .
Q. What computational strategies predict the compound’s drug-likeness and metabolic stability?
- ADME Modeling: Use tools like SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (<90 Ų for oral bioavailability), and CYP450 metabolism hotspots .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with α7 nicotinic acetylcholine receptors) to identify critical hydrogen bonds and hydrophobic contacts .
Q. How can researchers resolve contradictions in biological activity data across assay platforms?
- Case Example: If IC₅₀ values differ between cell-free and cell-based assays:
- Assay Replication: Repeat experiments with standardized protocols (e.g., ATP levels for viability assays).
- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
- Data Normalization: Apply Z-score normalization to minimize inter-assay variability .
Q. What safety protocols are essential for handling this compound during synthesis?
- Hazard Mitigation:
- Emergency Response: For spills, adsorb with vermiculite and treat with 10% acetic acid to neutralize .
Q. How can reaction yields be improved for scale-up synthesis?
- Process Optimization:
- DoE (Design of Experiments): Apply Taguchi methods to optimize solvent (e.g., THF vs. DCM), stoichiometry, and pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
